molecular formula C26H25NO6S B301486 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301486
M. Wt: 479.5 g/mol
InChI Key: IODSEAMGMBLNMQ-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been studied for its potential use in various scientific research applications. One of the most significant applications is in the field of cancer research, where this compound has shown potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, where it has shown promising results in inhibiting the formation of amyloid-beta plaques in the brain.

Mechanism of Action

The mechanism of action of Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta plaques in the brain. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques in the brain. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate for lab experiments is its high purity and specificity. This compound is synthesized using a specific method that yields a high purity compound that can be used for various scientific research applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate. One of the most significant directions is in the further study of its potential use as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to fully understand its potential as a cancer treatment. Additionally, further research is also needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

Synthesis Methods

Ethyl (ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is synthesized using a specific method that involves the reaction between 3-methoxy-4-prop-2-ynoxybenzaldehyde and 4-ethoxyaniline in the presence of ethyl cyanoacetate and ammonium acetate. The reaction occurs under reflux conditions and is followed by purification using column chromatography. This synthesis method yields a high purity compound that can be used for various scientific research applications.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)30-4)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(12-10-18)31-6-2/h1,8-13,15-16,27H,6-7,14H2,2-4H3/b22-16-

InChI Key

IODSEAMGMBLNMQ-JWGURIENSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)OC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OC)S2)C(=O)OCC

Origin of Product

United States

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